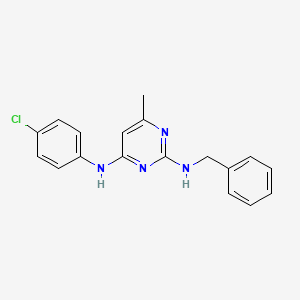![molecular formula C12H14ClN3O2S2 B5516611 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5516611.png)
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H14ClN3O2S2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is 331.0215967 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research has shown that benzenesulfonamide derivatives, including those with thiadiazole moieties, have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating these compounds' excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another significant application of benzenesulfonamide derivatives is in anticancer research. Compounds with the thiadiazol-benzenesulfonamide scaffold have been evaluated for their anticancer activity against various cancer cell lines. For example, a series of benzenesulfonamide derivatives were synthesized and showed marked anticancer activity, with specific compounds being highly active against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Enzyme Inhibition for Drug Development
Furthermore, benzenesulfonamide derivatives have been explored for their role in enzyme inhibition, particularly carbonic anhydrases, which are significant in various physiological processes. Research has found that certain sulfonamides incorporating thiadiazole moieties exhibit low nanomolar activity against human carbonic anhydrase II, highlighting their potential in developing new therapeutic agents for conditions where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).
UV Protection and Antimicrobial Coating
In addition to therapeutic applications, benzenesulfonamide derivatives have been utilized in materials science, particularly in the development of UV-protective and antimicrobial coatings for fabrics. A study demonstrated the synthesis of benzenesulfonamide-based azo dyes, which, when applied to cotton fabrics, provided effective UV protection and exhibited antimicrobial properties, enhancing the fabric's utility and durability (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTOQRJCGHEWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B5516537.png)
![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5516548.png)
![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5516582.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5516608.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
